![molecular formula C18H17NO3 B2963596 5-Methyl-1-[2-(4-methylphenoxy)ethyl]indole-2,3-dione CAS No. 620931-50-2](/img/structure/B2963596.png)

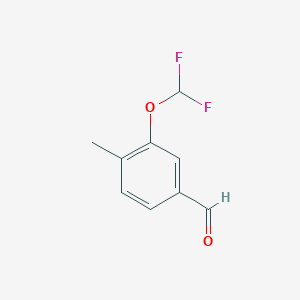

5-Methyl-1-[2-(4-methylphenoxy)ethyl]indole-2,3-dione

Vue d'ensemble

Description

Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine . The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic .

Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance in natural products and drugs . They play a main role in cell biology and have various biologically vital properties .Molecular Structure Analysis

Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .Chemical Reactions Analysis

Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Physical And Chemical Properties Analysis

Physically, indoles are crystalline colorless in nature with specific odors .Applications De Recherche Scientifique

Novel Compound Synthesis and Structural Analysis

Studies have focused on synthesizing novel compounds within the indole-2,3-dione family and analyzing their molecular structures. For example, the synthesis and crystal structure analysis of various indole-2,3-dione derivatives reveal intricate molecular interactions, including hydrogen bonding and π-π interactions, suggesting their potential in material science and molecular engineering (Kaynak, Özbey, & Karalı, 2013).

Antimicrobial Activity

Indole-2,3-dione derivatives have been evaluated for their antimicrobial properties. A study synthesizing a series of these derivatives demonstrated significant in vitro antibacterial and antifungal activities, pointing towards their potential application in developing new antimicrobial agents (Ashok, Ganesh, Lakshmi, & Ravi, 2015).

Antiviral and Antituberculosis Potential

Further research on indole-2,3-dione derivatives has explored their antiviral and antituberculosis activities. Some compounds have shown effectiveness against viruses like HSV and tuberculosis bacteria, suggesting their role in creating new antiviral and antituberculosis medications (Sevinçli, Duran, Özbi̇l, & Karalı, 2020); (Karalı, Gürsoy, Kandemirli, Shvets, Kaynak, Özbey, Kovalishyn, & Dimoglo, 2007).

Mechanism-based Inhibitor Development

One study characterizes 5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione as a mechanism-based inhibitor of a specific enzyme, highlighting the potential for indole-2,3-dione derivatives in developing targeted therapeutic agents (Winski, Faig, Bianchet, Siegel, Swann, Fung, Duncan, Moody, Amzel, & Ross, 2001).

Chemical Synthesis and Drug Development

The versatility of isatins (indole-2,3-diones) in organic synthesis has been well-documented, showcasing their utility in synthesizing a wide array of heterocyclic compounds used in drug development and as modulators of biochemical processes (Garden & Pinto, 2001).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

5-methyl-1-[2-(4-methylphenoxy)ethyl]indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-12-3-6-14(7-4-12)22-10-9-19-16-8-5-13(2)11-15(16)17(20)18(19)21/h3-8,11H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLRIIEKOEYGRFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCCN2C3=C(C=C(C=C3)C)C(=O)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601322348 | |

| Record name | 5-methyl-1-[2-(4-methylphenoxy)ethyl]indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601322348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24808048 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

620931-50-2 | |

| Record name | 5-methyl-1-[2-(4-methylphenoxy)ethyl]indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601322348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-3-(4-Hydroxyphenyl)-2-[[2-(methylamino)acetyl]amino]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B2963525.png)

![Methyl 4-{[(1-hydroxycyclohex-2-en-1-yl)methyl]carbamoyl}benzoate](/img/structure/B2963532.png)

![N-[1-(2-benzylsulfanylpyrimidin-4-yl)oxy-2,2,2-trichloroethyl]-2,2-dimethylpropanamide](/img/structure/B2963536.png)